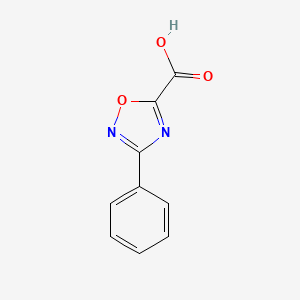

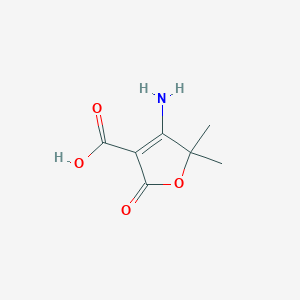

4-Amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

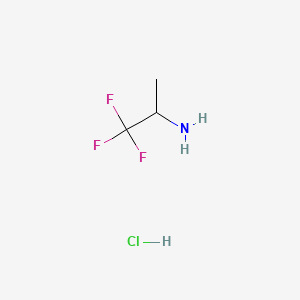

“4-Amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid” is a chemical compound with the CAS Number: 139003-89-7 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC Name: 4-amino-5,5-dimethyl-2-oxo-2,5-dihydro-3-furancarboxylic acid . The Inchi Code for this compound is 1S/C7H9NO4/c1-7(2)4(8)3(5(9)10)6(11)12-7/h8H2,1-2H3,(H,9,10) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 171.15 . It is a solid in physical form . More detailed physical and chemical properties like melting point, boiling point, and density can be found on various chemical databases .Aplicaciones Científicas De Investigación

Synthesis of γ,γ-Disubstituted α- and β-Amino-Butyrolactones

Research by Brinkmann et al. (2000) explored the synthesis of γ,γ-dimethyl and γ,γ-diphenyl substituted α- and β-amino-butyrolactones, utilizing l-aspartic acid as a chiral building block. This study highlighted the versatility of compounds like 4-Amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid in producing enantiomerically pure forms of these lactones, which have potential applications in medicinal chemistry (Brinkmann et al., 2000).

Synthesis of Tetrahydroquinoline Carboxylic Acids

Rudenko et al. (2012) demonstrated the synthesis of 2-substituted tetrahydroquinoline carboxylic acids by reacting acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one. This synthesis method, supported by quantum-chemical calculations, underscores the role of 4-Amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid derivatives in producing complex organic compounds (Rudenko et al., 2012).

Cross-Claisen Condensation for Heterocyclic γ-Amino Acids

Mathieu et al. (2015) reported a chemical route to synthesize orthogonally protected ATCs (Amino(methyl)-1,3-thiazole-5-carboxylic acids), a new class of constrained heterocyclic γ-amino acids. These compounds are valuable in mimicking protein secondary structures. The synthesis centered on cross-Claisen condensations, showcasing the potential of 4-Amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid in creating diverse amino acid structures (Mathieu et al., 2015).

Preparation of Polyacetylenes for Chirality Assignment

Yashima et al. (1997) synthesized phenylacetylenes bearing amino groups, including 4-amino, for chirality assignment of carboxylic acids. This study demonstrates the potential of amino-substituted compounds like 4-Amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid in developing probes for determining the chirality of acids (Yashima et al., 1997).

Application in the Synthesis of Biologically Active Triazoles

Ferrini et al. (2015) explored the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for creating triazole-based scaffolds. This research highlights the relevance of amino acids like 4-Amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid in synthesizing biologically active compounds (Ferrini et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

4-amino-5,5-dimethyl-2-oxofuran-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c1-7(2)4(8)3(5(9)10)6(11)12-7/h8H2,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIXYXJDDIVIIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C(C(=O)O1)C(=O)O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.